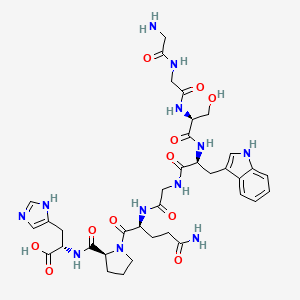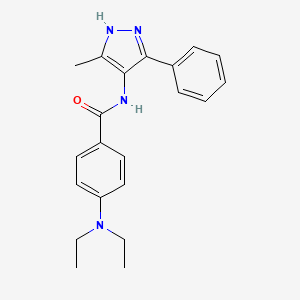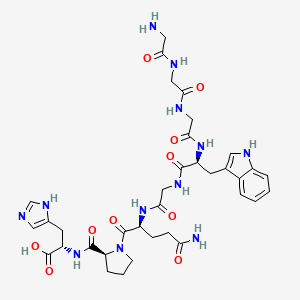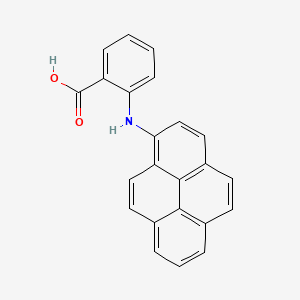
L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: L-threonine, 4-nitro-L-phenylalanine, L-proline, and L-asparagine. The presence of the nitro group on the phenylalanine residue adds unique chemical properties to the peptide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The nitro group on the phenylalanine residue can be reduced to an amino group under specific conditions.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into individual amino acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Free amino acids.
Substitution: Modified peptides with different functional groups.
科学研究应用
L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine depends on its interaction with specific molecular targets. The nitro group on the phenylalanine residue can participate in redox reactions, potentially affecting the activity of enzymes or receptors. The peptide can also bind to proteins, altering their function or stability.
相似化合物的比较
Similar Compounds
L-Tryptophyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-phenylalanine: Another synthetic peptide with a similar structure but different amino acid composition.
Cyclo(glycyl-L-threonyl-L-prolyl-L-threonyl-L-prolyl-L-leucyl-L-phenylalanyl-L-phenylalanyl): A cyclic peptide with different amino acid sequence and structure.
Uniqueness
L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine is unique due to the presence of the nitro group on the phenylalanine residue, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for studying the effects of nitro groups in peptides and exploring new therapeutic applications.
属性
CAS 编号 |
880877-44-1 |
|---|---|
分子式 |
C22H30N6O9 |
分子量 |
522.5 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H30N6O9/c1-11(29)18(24)20(32)25-14(9-12-4-6-13(7-5-12)28(36)37)21(33)27-8-2-3-16(27)19(31)26-15(22(34)35)10-17(23)30/h4-7,11,14-16,18,29H,2-3,8-10,24H2,1H3,(H2,23,30)(H,25,32)(H,26,31)(H,34,35)/t11-,14+,15+,16+,18+/m1/s1 |
InChI 键 |
XPQQFCWFQHYZNH-XGJAGSQMSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)


![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)
![Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-](/img/structure/B12606279.png)


![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)

![3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12606331.png)
![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)

